4-Hydroxy-L-threonine
4-Hydroxy-L-threonine
4-hydroxy-L-threonine is a hydroxy-amino acid consisting of L-threonine having a hydroxy substituent at the 4-position. It has a role as a Saccharomyces cerevisiae metabolite and an Escherichia coli metabolite. It is a L-threonine derivative, a non-proteinogenic L-alpha-amino acid and a hydroxy-amino acid. It is a tautomer of a 4-hydroxy-L-threonine zwitterion.
Brand Name:
Vulcanchem
CAS No.:
21768-45-6
VCID:
VC0041286
InChI:
InChI=1S/C4H9NO4/c5-3(4(8)9)2(7)1-6/h2-3,6-7H,1,5H2,(H,8,9)/t2-,3+/m1/s1
SMILES:
C(C(C(C(=O)O)N)O)O
Molecular Formula:
C4H9NO4
Molecular Weight:
135.12 g/mol
4-Hydroxy-L-threonine
CAS No.: 21768-45-6
Reference Standards
VCID: VC0041286
Molecular Formula: C4H9NO4
Molecular Weight: 135.12 g/mol
CAS No. | 21768-45-6 |
---|---|
Product Name | 4-Hydroxy-L-threonine |
Molecular Formula | C4H9NO4 |
Molecular Weight | 135.12 g/mol |
IUPAC Name | (2S,3S)-2-amino-3,4-dihydroxybutanoic acid |
Standard InChI | InChI=1S/C4H9NO4/c5-3(4(8)9)2(7)1-6/h2-3,6-7H,1,5H2,(H,8,9)/t2-,3+/m1/s1 |
Standard InChIKey | JBNUARFQOCGDRK-GBXIJSLDSA-N |
Isomeric SMILES | C([C@H]([C@@H](C(=O)O)N)O)O |
SMILES | C(C(C(C(=O)O)N)O)O |
Canonical SMILES | C(C(C(C(=O)O)N)O)O |
Description | 4-hydroxy-L-threonine is a hydroxy-amino acid consisting of L-threonine having a hydroxy substituent at the 4-position. It has a role as a Saccharomyces cerevisiae metabolite and an Escherichia coli metabolite. It is a L-threonine derivative, a non-proteinogenic L-alpha-amino acid and a hydroxy-amino acid. It is a tautomer of a 4-hydroxy-L-threonine zwitterion. |
Synonyms | 4-Hydroxythreonine; L-threo-α-Amino-β,γ-dihydroxybutyric acid; L-γ-Hydroxythreonine; 2-Amino-2-deoxythreonic Acid; |
PubChem Compound | 193577 |
Last Modified | Nov 11 2021 |
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